Product packaging for 7-Bromoquinolin-8-ol(Cat. No.:CAS No. 13019-32-4)

7-Bromoquinolin-8-ol

Cat. No.: B152725
CAS No.: 13019-32-4
M. Wt: 224.05 g/mol
InChI Key: ICKPMTNGWVNOGC-UHFFFAOYSA-N
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Description

Historical Context and Significance of 8-Hydroxyquinoline (B1678124) Derivatives

8-Hydroxyquinoline (8-HQ) derivatives have a rich history in various scientific disciplines. Their ability to chelate with metal ions has been a cornerstone of their applications, particularly in analytical chemistry for metal detection and quantification. researchgate.net Historically, 8-HQ and its derivatives have been explored for their antimicrobial properties, with some formulations being used as disinfectants. mdpi.com The significance of 8-hydroxyquinoline derivatives in medicinal chemistry is well-established, with compounds like nitroxoline (B368727) and clioquinol (B1669181) having been utilized as antibacterial and antiparasitic agents, respectively. nih.govoup.com The core 8-hydroxyquinoline structure provides a versatile scaffold for the development of compounds with a wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, antiparasitic, anticancer, and neuroprotective effects. researchgate.netresearchgate.netnih.gov The ongoing research into structural modifications of the 8-hydroxyquinoline nucleus underscores its continued significance in the search for new therapeutic agents. researchgate.netresearchgate.netgrafiati.com

Current Research Landscape and Emerging Trends Pertaining to 7-Bromoquinolin-8-ol

In the current research landscape, this compound is investigated primarily as a key intermediate in the synthesis of more complex quinoline (B57606) derivatives and as a compound with potential biological activities. Its synthesis often involves the bromination of 8-hydroxyquinoline. smolecule.comnih.gov The presence of the bromine atom at the 7-position offers a reactive site for further chemical transformations, enabling the synthesis of a variety of substituted quinoline compounds. smolecule.com

Emerging trends in the research of this compound include its exploration in the development of novel compounds with enhanced biological activities. For instance, it serves as a precursor for synthesizing derivatives that are being evaluated for their potential as antimicrobial and anticancer agents. smolecule.com Research findings indicate that modifications to the 8-hydroxyquinoline core, such as the introduction of a bromine atom at the 7-position, can influence the biological profile of the resulting compounds. researchgate.net Studies are also focusing on understanding the interaction of this compound derivatives with biological targets, such as enzymes and DNA, to elucidate their mechanisms of action. smolecule.com The compound's role as a building block in creating materials with specific properties, such as dyes and pigments, also represents an area of ongoing interest. smolecule.com

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound is primarily focused on several key areas:

Synthesis and Chemical Reactivity: Developing efficient and regioselective synthetic routes to this compound and exploring its reactivity to synthesize novel quinoline derivatives. smolecule.comnih.gov This includes investigating various reaction conditions and catalysts for bromination and subsequent functionalization reactions. acgpubs.org

Exploration of Biological Activities: Evaluating the potential biological activities of this compound and its synthesized derivatives, particularly in the context of antimicrobial and anticancer research. smolecule.comresearchgate.net This involves in vitro and in some cases in vivo studies to determine their efficacy against various pathogens and cancer cell lines. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Investigating how the structural features of this compound and its derivatives, such as the position and nature of substituents, influence their biological activities. researchgate.net This helps in designing and synthesizing compounds with improved potency and selectivity.

Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound derivatives exert their biological effects. smolecule.com This may involve studying their interactions with specific enzymes, receptors, or other biological molecules. smolecule.com

Applications in Material Science: Exploring the potential of this compound as a building block for the synthesis of materials with interesting electronic, optical, or other physical properties. smolecule.com

The overarching objective of academic inquiry is to fully understand the chemical and biological potential of this compound, paving the way for its potential applications in medicinal chemistry, material science, and other relevant fields.

Detailed Research Findings

Research into this compound and its derivatives has yielded several detailed findings. For example, the synthesis of this compound can be achieved through the bromination of 8-hydroxyquinoline using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as chloroform. smolecule.comnih.gov This brominated intermediate can then be further functionalized.

Studies have shown that derivatives synthesized from this compound exhibit varying degrees of biological activity. For instance, some 7-substituted quinolin-8-ol derivatives have demonstrated antibacterial activity, with some compounds showing comparable or greater activity than standard antibiotics like nitroxoline against certain bacterial strains. researchgate.net

Research on related brominated 8-hydroxyquinoline derivatives, such as 7-amino-5-bromoquinolin-8-ol, has highlighted their potential in medicinal chemistry, including antimicrobial and anticancer properties. ontosight.ai Similarly, studies on 7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol have indicated interactions with enzymes and DNA, suggesting potential as antimicrobial and anticancer agents. smolecule.com

While specific detailed research findings solely focused on the biological activity of this compound itself are less extensively reported compared to its derivatives, its importance as a synthetic intermediate for biologically active compounds is well-documented. The introduction of the bromine atom at the 7-position is a key modification explored in structure-activity relationship studies of 8-hydroxyquinoline derivatives. researchgate.net

Data on the physical and chemical properties of this compound are available, including its molecular formula (C9H6BrNO) and molecular weight (approximately 222.05 g/mol ). ontosight.ainih.gov Its structure has been confirmed through techniques like X-ray diffraction, which also revealed intermolecular and intramolecular hydrogen bonding in the solid state. researchgate.net

Here is a summary of some key properties and related research findings:

PropertyValue/FindingSource
Molecular FormulaC9H6BrNO ontosight.ainih.gov
Molecular Weight~222.05 g/mol ontosight.ainih.gov
Synthesis MethodBromination of 8-hydroxyquinoline (e.g., with NBS in chloroform) smolecule.comnih.gov
Crystal StructureShows intermolecular and intramolecular O-H...N hydrogen bonds in solid state researchgate.net
Role in SynthesisIntermediate for various substituted quinoline derivatives smolecule.comnih.gov
Biological PotentialPrecursor to compounds with potential antimicrobial and anticancer activities smolecule.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B152725 7-Bromoquinolin-8-ol CAS No. 13019-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKPMTNGWVNOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327640
Record name 7-bromoquinolin-8-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13019-32-4
Record name 7-bromoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-8-hydroxyquinoline
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Synthetic Methodologies and Chemical Transformations of 7 Bromoquinolin 8 Ol

Direct Bromination Approaches to 7-Bromoquinolin-8-ol

The most straightforward method for the synthesis of this compound is the direct bromination of 8-hydroxyquinoline (B1678124). This approach leverages the electron-rich nature of the 8-hydroxyquinoline ring system, which facilitates electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Mechanisms

The introduction of a bromine atom onto the 8-hydroxyquinoline scaffold proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group at the C-8 position and the nitrogen atom in the pyridine ring are activating groups that direct incoming electrophiles to specific positions on the benzene ring portion of the molecule. The hydroxyl group, being a strong ortho-, para-director, significantly influences the regioselectivity of the bromination. Theoretical studies and experimental evidence indicate that the positions most susceptible to electrophilic attack are C-5 and C-7.

Optimization of Reaction Conditions for Regioselectivity and Yield

Common brominating agents employed for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). Research has shown that the use of NBS in a solvent like chloroform can afford this compound. ias.ac.inwikipedia.org A reinvestigation of the bromination of 8-hydroxyquinoline with molecular bromine has provided valuable insights into achieving regioselectivity. The study highlights that the ratio of reactants and the solvent system are critical parameters. For instance, carrying out the reaction in acetonitrile (CH₃CN) at 0°C with a controlled amount of bromine can favor the formation of the monobrominated product. nih.govwikipedia.org

Below is a data table summarizing the effect of varying reaction conditions on the bromination of 8-hydroxyquinoline.

Brominating AgentMolar Ratio (Br₂:8-HQ)SolventTemperature (°C)Product(s)Reference
Br₂1.1:1CH₃CN0Mixture of 7-bromo- and 5,7-dibromo-8-hydroxyquinoline wikipedia.org
Br₂1.5:1CH₃CN0Mixture of 7-bromo- and 5,7-dibromo-8-hydroxyquinoline wikipedia.org
Br₂2.1:1CHCl₃Room Temp5,7-Dibromo-8-hydroxyquinoline (major) nih.gov
NBS1:1ChloroformNot specifiedThis compound ias.ac.inwikipedia.org

Mitigation Strategies for Dibrominated Byproduct Formation

The primary byproduct in the synthesis of this compound is the di-substituted 5,7-dibromo-8-hydroxyquinoline. The formation of this byproduct is a consequence of the high reactivity of the 8-hydroxyquinoline ring system, where the initial monobromination can be rapidly followed by a second bromination.

Several strategies can be employed to mitigate the formation of the dibrominated byproduct:

Stoichiometric Control: Careful control of the molar ratio of the brominating agent to 8-hydroxyquinoline is paramount. Using a slight excess or a 1:1 molar ratio of the brominating agent can help to minimize over-bromination.

Low Temperatures: Conducting the reaction at lower temperatures, such as 0°C, can decrease the reaction rate and improve selectivity for the mono-substituted product. wikipedia.org

Choice of Brominating Agent: Milder brominating agents may offer better control over the reaction. While molecular bromine is highly reactive, reagents like N-bromosuccinimide can sometimes provide a more controlled bromination. ias.ac.inwikipedia.org

Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the products, thereby affecting the product distribution. Acetonitrile and chloroform are commonly used solvents. ias.ac.innih.govwikipedia.org

Multistep Synthetic Pathways to this compound and its Precursors

In some instances, a multistep synthetic approach may be employed to achieve the synthesis of this compound, particularly when specific substitution patterns are desired or to avoid issues with regioselectivity in direct bromination.

One such pathway involves the initial synthesis of the quinoline (B57606) core via methods like the Skraup synthesis, which involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid. A substituted aniline could be used to introduce precursors to the hydroxyl and bromo groups, which are then installed in subsequent steps.

A more direct multistep synthesis involves the use of this compound as a key intermediate for further functionalization. For example, a reported synthesis starts with the bromination of 8-hydroxyquinoline to yield this compound. wikipedia.org This intermediate is then subjected to nitrosation, followed by reduction to introduce an amino group at the 5-position, yielding 5-amino-7-bromoquinolin-8-ol. wikipedia.org This demonstrates a pathway where this compound is a crucial stepping stone for more complex derivatives.

Derivatization Strategies of this compound

The presence of the bromine atom at the C-7 position of this compound provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Functional Group Interconversion at the Bromine Moiety

The carbon-bromine bond in this compound can be readily transformed into other functional groups through various modern cross-coupling reactions. These transformations are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the aryl bromide (this compound) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds, allowing for the introduction of alkyl, alkenyl, or aryl groups at the 7-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine. This is a versatile method for synthesizing 7-aminoquinoline derivatives.

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of 7-alkynyl-8-hydroxyquinolines.

Stille Coupling: In the Stille coupling, this compound can be reacted with an organotin compound in the presence of a palladium catalyst to form a new carbon-carbon bond. This method is tolerant of a wide range of functional groups.

Cyanation: The bromo group can be displaced by a cyanide group to form 7-cyano-8-hydroxyquinoline. This transformation can be achieved using various cyanide sources, often with a palladium or copper catalyst.

The table below summarizes the potential functional group interconversions at the bromine moiety of this compound using common cross-coupling reactions.

Reaction NameCoupling PartnerResulting Functional Group at C-7
Suzuki CouplingR-B(OH)₂-R (Alkyl, Alkenyl, Aryl)
Buchwald-Hartwig AminationR¹R²NH-NR¹R²
Sonogashira CouplingR-C≡CH-C≡C-R
Stille CouplingR-Sn(Alkyl)₃-R (Alkyl, Alkenyl, Aryl)
CyanationM-CN (M=Cu, Zn, etc.)-CN

These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of novel compounds with tailored electronic and steric properties for various applications.

Substitution Reactions (e.g., Amino, Alkyl Group Introduction)

The quinoline ring of this compound is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. A notable transformation is the introduction of an amino group at the 5-position. This is typically achieved through a multi-step process that begins with the treatment of this compound with sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl). This step introduces a nitroso group at the 5-position, which is then subsequently reduced to an amino group. A common reducing agent for this transformation is sodium dithionite (Na₂S₂O₄) in a solvent mixture such as tetrahydrofuran (THF) and water, yielding 5-amino-7-bromoquinolin-8-ol nih.gov. This amino-substituted derivative can then serve as a precursor for further functionalization, such as the synthesis of sulfonate derivatives nih.gov.

Reactant Reagents Product Transformation
This compound1. NaNO₂/HCl 2. Na₂S₂O₄5-Amino-7-bromoquinolin-8-olIntroduction of an amino group at the C5 position

Modifications of the Hydroxyl Group

The 8-hydroxyquinoline scaffold can undergo oxidation to form quinone derivatives. While specific studies detailing the direct oxidation of this compound are not prevalent, the general reactivity of 8-hydroxyquinolines suggests its susceptibility to oxidation to the corresponding 7-bromoquinoline-5,8-dione. The hydroxyl group at position 8, in conjunction with the hydrogen atom at position 5, can be oxidized to form a para-quinone structure. This type of transformation is significant as quinone moieties are present in many biologically active compounds and are known to generate reactive oxygen species (ROS) mdpi.com. The synthesis of related quinone derivatives, such as 1,4-naphthoquinone compounds linked to 8-hydroxyquinolines, has been accomplished using reagents like potassium tert-butoxide in toluene mdpi.com.

Starting Material Potential Product Reaction Type
This compound7-Bromoquinoline-5,8-dioneOxidation

Reactions on the Quinoline Ring System

The bromine atom at the 7-position of this compound is a key functional group for participating in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling wikipedia.orgyonedalabs.comlibretexts.org. This powerful reaction enables the formation of a carbon-carbon bond between the quinoline ring and various aryl or heteroaryl groups. The reaction typically involves coupling the aryl bromide (this compound) with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base wikipedia.orgyoutube.com.

The catalytic cycle for the Suzuki reaction involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex libretexts.org.

Transmetalation : The organic group from the boronic acid is transferred to the palladium complex, displacing the halide wikipedia.orglibretexts.org.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final arylated product and regenerating the palladium(0) catalyst libretexts.org.

This methodology has been successfully applied to other bromo-quinoline systems to synthesize complex biaryl structures nih.gov. The versatility of the Suzuki reaction allows for the introduction of a wide array of substituents, making it a cornerstone in modern organic synthesis wikipedia.org.

Component Function Examples
Aryl HalideElectrophileThis compound
Organoboron ReagentNucleophilePhenylboronic acid, Pyridinylboronic acid
Palladium CatalystCatalyst[(dppf)PdCl₂], Pd(PPh₃)₄
BaseActivatorCs₂CO₃, K₂CO₃, NaOH
SolventReaction Medium1,4-Dioxane/Water, Toluene, DMF

As previously mentioned, the quinoline ring can be functionalized by introducing a nitrogen-containing group, which can then be reduced. The synthesis of 5-amino-7-bromoquinolin-8-ol from this compound is a prime example of this process nih.gov. The reaction proceeds via an intermediate formed by treatment with sodium nitrite in an acidic medium. This intermediate is then readily reduced to the primary amine using a mild reducing agent like sodium dithionite (Na₂S₂O₄) nih.gov. This two-step sequence provides an efficient route to introduce an amino group at the 5-position, a site that is activated by the hydroxyl group at position 8. This transformation highlights the regioselectivity that can be achieved in the functionalization of the quinoline system researchgate.net.

Step Reagents Intermediate/Product Purpose
1NaNO₂ / HCl7-Bromo-5-nitrosoquinolin-8-ol (intermediate)Introduction of a nitrogen functional group at C5
2Na₂S₂O₄ / THF-H₂O5-Amino-7-bromoquinolin-8-olReduction of the nitroso group to an amino group

Coordination Chemistry of 7 Bromoquinolin 8 Ol

Ligand Properties and Chelation Characteristics

7-Bromoquinolin-8-ol functions as a robust chelating agent, forming stable complexes with a variety of metal ions. Its coordination behavior is primarily defined by the arrangement of its donor atoms and the electronic influence of the quinoline (B57606) ring system and its substituent.

N,O-Chelate Coordination Modes

Similar to its parent compound, 8-hydroxyquinoline (B1678124), this compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. This N,O-chelation results in the formation of a stable five-membered ring, a common and favorable arrangement in coordination chemistry. The deprotonation of the phenolic hydroxyl group is a prerequisite for chelation, allowing the oxygen atom to act as a monoanionic donor.

Influence of Halogen Substitution on Ligand Behavior

The introduction of a bromine atom at the 7-position of the quinoline ring significantly influences the ligand's electronic properties and, consequently, its coordination behavior. The electron-withdrawing nature of the bromine atom can affect the basicity of the nitrogen atom and the acidity of the hydroxyl group. This alteration in electronic density can modulate the stability and reactivity of the resulting metal complexes. Structure-activity relationship studies on related ruthenium(II) complexes with substituted hydroxyquinolines have highlighted that the identity and position of substituents on the ligand can have a profound effect on the biological activity of the coordination compounds. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to confirm their composition and structure.

Transition Metal Complexes (e.g., Palladium(II), Zinc(II), Copper(II), Ruthenium(II), Silver(I))

Palladium(II) Complexes: While specific studies focusing solely on this compound with Palladium(II) are limited, research on related halogenated 8-hydroxyquinoline derivatives provides valuable insights. For instance, Palladium(II) complexes with 5-chloro-7-bromo-8-hydroxyquinoline have been synthesized and characterized. researchgate.net These studies reveal a bidentate coordination mode of the ligand to the palladium atom, resulting in a square planar geometry. researchgate.net It is anticipated that this compound would form similar square planar complexes with Palladium(II).

Copper(II) Complexes: A notable example of a well-characterized metal complex of this compound is its Copper(II) complex, [Cu(BrQ)₂] (where HBrQ is 7-bromo-8-hydroxyquinoline). mdpi.com This complex was synthesized and its crystal structure was determined, providing concrete evidence of its coordination environment. mdpi.com The synthesis involved the reaction of a copper(II) salt with 7-bromo-8-hydroxyquinoline. mdpi.com

Ruthenium(II) Complexes: The synthesis of Ruthenium(II) complexes with substituted hydroxyquinolines has been explored to investigate their structure-activity relationships, particularly in the context of anticancer research. nih.gov A family of 22 Ru(II) coordination complexes with mono-, di-, and tri-substituted hydroxyquinoline ligands has been synthesized and evaluated. nih.gov While a specific synthesis for a Ru(II)-7-Bromoquinolin-8-ol complex is not detailed in the provided sources, the general synthetic routes involve the reaction of a ruthenium precursor with the respective hydroxyquinoline ligand. mdpi.com These studies indicate that halogen substitution at the 7-position can enhance the cytotoxic activity of the resulting complexes. nih.gov

Silver(I) Complexes: The complexation of Silver(I) with the parent 8-hydroxyquinoline ligand has been studied, revealing the formation of a 1:1 metal-to-ligand complex. ajchem-a.comajchem-a.com The synthesis typically involves the reaction of silver nitrate (B79036) with 8-hydroxyquinoline in an ethanol-water mixture. ajchem-a.comajchem-a.com Spectroscopic studies indicate that coordination occurs through the nitrogen and deprotonated oxygen atoms. ajchem-a.comajchem-a.com Although specific studies on the Silver(I) complex of this compound are not detailed, a similar coordination behavior is expected.

Main Group Metal Complexes (e.g., Beryllium)

Information regarding the synthesis and characterization of Beryllium complexes with this compound is scarce in the scientific literature. The coordination chemistry of beryllium is a specialized area of research. nih.gov General synthetic approaches would likely involve the reaction of a beryllium salt with the deprotonated ligand in a non-aqueous solvent under inert conditions. Characterization would rely on spectroscopic techniques sensitive to the beryllium nucleus, such as ⁹Be NMR, in addition to standard methods like FT-IR and elemental analysis.

Structural Elucidation of Metal Complexes

The crystal structure of the Copper(II) complex, [Cu(BrQ)₂], has been successfully determined. mdpi.com This structural analysis revealed a square planar coordination geometry around the central copper atom. mdpi.com The copper atom is coordinated by two nitrogen atoms and two oxygen atoms from two deprotonated 7-bromo-8-hydroxyquinoline ligands. mdpi.com

For other metal complexes, such as those of Palladium(II) with related ligands, X-ray crystallography has also confirmed a square planar geometry. researchgate.net Spectroscopic techniques provide valuable complementary information. For instance, FT-IR spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N and C-O bonds upon complexation. NMR spectroscopy is particularly useful for characterizing diamagnetic complexes in solution.

Below are interactive data tables summarizing key structural parameters for a representative Copper(II) complex of this compound.

Table 1: Selected Bond Lengths for [Cu(BrQ)₂] mdpi.com

BondLength (Å)
Cu-O1.935(2)
Cu-N2.001(3)
C-O1.320(4)
C-N1.320(4)
C-Br1.895(3)

Table 2: Selected Bond Angles for [Cu(BrQ)₂] mdpi.com

AngleDegree (°)
O-Cu-N84.1(1)
O-Cu-O'180.0
N-Cu-N'180.0
O-Cu-N'95.9(1)

Table 3: Crystallographic Data for [Cu(BrQ)₂] mdpi.com

ParameterValue
Chemical FormulaC₁₈H₁₀Br₂CuN₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.356(1)
b (Å)11.785(2)
c (Å)8.845(1)
β (°)104.98(1)
Volume (ų)841.1(2)
Z2
Density (calculated)2.015 g/cm³

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. For complexes of this compound, this technique has provided invaluable insights into the coordination environment of the central metal ion. The ligand typically acts as a bidentate chelate, coordinating through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group.

One well-characterized example is the copper(II) complex, bis(7-bromo-8-quinolinolato)copper(II), [Cu(BrQ)₂]. acs.org X-ray analysis reveals that this complex crystallizes in the monoclinic space group P2₁/n. acs.org The copper(II) ion is situated on an inversion center and is coordinated by two deprotonated this compound ligands. acs.org The resulting coordination geometry is distorted square planar, a common arrangement for d⁹ copper(II) ions. The Cu–O bond length is approximately 1.92 Å, while the Cu–N bond is slightly longer at around 1.96 Å, which is attributed to the smaller covalent radius of oxygen compared to nitrogen. acs.org

Similarly, a zinc(II) complex has been synthesized and structurally characterized as a dimeric species: [Zn(BrQ)₂(H₂O)]₂·H₂O. researchgate.net In this structure, each zinc(II) ion is coordinated by two this compound ligands and one water molecule. The dimeric nature arises from bridging interactions, showcasing a more complex structural motif compared to the simple mononuclear copper complex. The coordination sphere around the zinc centers in such aqua complexes is often five-coordinate, adopting geometries such as square pyramidal or distorted trigonal bipyramidal.

The detailed structural parameters obtained from these diffraction studies are crucial for understanding the electronic properties and potential applications of these compounds.

Table 1: Selected Crystallographic and Coordination Geometry Data for Metal Complexes of this compound

Complex FormulaMetal IonCoordination GeometryCrystal SystemSpace GroupKey Bond Lengths (Å)Reference
[Cu(BrQ)₂]Cu(II)Distorted Square PlanarMonoclinicP2₁/nCu-O: ~1.92, Cu-N: ~1.96 acs.org
[Zn(BrQ)₂(H₂O)]₂·H₂OZn(II)Five-coordinate (in dimer)--- researchgate.net

Data for the Zinc complex is based on the reported dimeric formula; specific bond lengths and crystal system details were not available in the cited abstract.

Supramolecular Architectures and Intermolecular Forces in Solid State

In the case of the anhydrous copper(II) complex, [Cu(BrQ)₂], significant intermolecular interactions such as hydrogen bonds are not observed. acs.org The packing is primarily dictated by van der Waals forces. This contrasts with many other 8-hydroxyquinoline complexes where hydrogen bonding and π-π stacking play dominant roles in assembling the molecules into higher-order structures like chains, sheets, or 3D networks. rsc.orgnih.gov

However, the presence of solvent molecules, particularly water, can introduce robust hydrogen bonding networks. In the structure of [Zn(BrQ)₂(H₂O)]₂·H₂O, the coordinated and lattice water molecules are expected to act as both hydrogen bond donors and acceptors. researchgate.net These interactions can link the dimeric units, creating a more complex and stable three-dimensional supramolecular framework. The oxygen atoms of the quinolinolate ligands and the bromine atoms can also participate as hydrogen bond acceptors.

Furthermore, π-π stacking interactions between the aromatic quinoline rings of adjacent complex molecules are a common feature in the solid-state structures of 8-hydroxyquinoline derivatives. nih.govrsc.org These interactions, where the electron-rich aromatic rings stack on top of each other (often in a parallel-displaced or T-shaped manner), contribute significantly to the crystal packing and can influence the electronic and photophysical properties of the material. While not explicitly detailed for [Cu(BrQ)₂], such interactions are prevalent in related systems and are anticipated to play a role in the packing of other this compound complexes. acs.orgrsc.org

Solution Behavior and Stability of Metal Complexes

While solid-state structure provides a static picture, the behavior of these complexes in solution is vital for many of their applications. The integrity and stability of the metal-ligand coordination in a solvent environment determine whether the properties observed in the solid state are retained.

Spectroscopic Monitoring of Complex Integrity in Organic Solvents

UV-Visible (UV-Vis) absorption spectroscopy is a powerful and straightforward technique to monitor the stability of coordination complexes in solution. The electronic transitions within the complex, including ligand-centered (π → π*) and ligand-to-metal charge transfer (LMCT) bands, are sensitive to the coordination environment.

The stability of the [Cu(BrQ)₂] complex has been verified in dimethyl sulfoxide (B87167) (DMSO) and DMSO/water solutions using UV-Vis spectroscopy. acs.org When a stable complex is dissolved, its characteristic absorption spectrum remains unchanged over time, indicating that the ligand remains coordinated to the metal center. researchgate.net Dissociation of the ligand would lead to the appearance of new absorption bands corresponding to the free ligand and the solvated metal ion. For 8-hydroxyquinoline complexes, the intense π → π* transitions of the ligand are typically observed in the UV region, while the LMCT bands, which are indicative of coordination, appear at longer wavelengths in the visible region. researchgate.net The persistence of these LMCT bands in the spectra of [Cu(BrQ)₂] in DMSO confirms the robustness of the complex in this organic solvent. acs.org

Similarly, the stability of the dimeric zinc complex, [Zn(BrQ)₂(H₂O)]₂·H₂O, in DMSO has been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This technique provides detailed information about the chemical environment of the ligand's protons and carbons, which would change significantly upon dissociation from the metal ion.

Biological Activities and Mechanisms of Action

Antimicrobial Efficacy of 7-Bromoquinolin-8-ol and its Derivatives

8-Hydroxyquinoline (B1678124) and its halogenated derivatives, including brominated forms, are recognized for their antimicrobial efficacy against a variety of microorganisms. scirp.orgscispace.comontosight.airesearchgate.netnih.govresearchgate.net This activity makes them potential candidates for combating microbial infections.

Studies have indicated that this compound and its derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, 7-bromo-8HQ (this compound) has demonstrated high anti-growth activity against Gram-negative bacteria when compared to the parent 8-hydroxyquinoline compound. researchgate.net

Derivatives of 8-hydroxyquinoline, such as 7-Morpholinomethyl-8-hydroxyquinoline, have shown greater activity against Gram-positive bacteria than Gram-negative strains. scispace.com Dihalogenated 8HQ compounds, including clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), have exhibited high potency against Neisseria gonorrhoeae, including multidrug-resistant isolates. researchgate.netnih.gov Another novel 8-hydroxyquinoline derivative, PH176, has shown activity against Methicillin-Resistant Staphylococcus Aureus (MRSA). tandfonline.com Recent research on novel 7-substituted quinolin-8-ol derivatives has also shown comparable or even greater antibacterial activity than the standard antibiotic nitroxoline (B368727) against certain bacterial strains. researchgate.net

Beyond antibacterial effects, 8-hydroxyquinoline derivatives, including those with bromine substitutions, display antifungal and antiyeast activities. scispace.comontosight.airesearchgate.netnih.gov Mono-chloro- and mono-bromo-substituted 8-HQ compounds have demonstrated antifungal activity against various fungal species, including Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride, and Trichophyton mentagrophytes. scispace.com Notably, the 5,7-dichloro and 5,7-dibromo derivatives were found to be among the most fungitoxic compounds tested. scispace.com The parent compound, 8-hydroxyquinoline, has also shown highly potent antimicrobial activity against diploid fungi and yeast. researchgate.net Some 8-hydroxyquinoline derivatives have exhibited good antifungal activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. researchgate.net

The antimicrobial mechanisms of 8-hydroxyquinoline derivatives are complex and involve interactions with essential microbial processes.

A key aspect of the antimicrobial action of 8-hydroxyquinoline derivatives is their ability to chelate metal ions. scirp.orgscispace.commdpi.com This chelating property is crucial for their activity and is influenced by factors such as pH and the presence of divalent cations. The activity of these compounds is often attributed to the disruption of metal-dependent enzymes that are vital for microbial survival and function. scirp.orgmdpi.com Studies on nitroxoline, a related 8HQ derivative, have shown that its chelating property and antibacterial activity are pH-dependent. psu.edu The presence of divalent cations like Mg2+ and Mn2+ can decrease the antibacterial activity of nitroxoline, suggesting that complex formation impacts the drug's efficacy. psu.edu The complexation of 8-hydroxyquinoline derivatives with divalent cations typically follows a 2:1 stoichiometry (two ligand molecules per metal ion). psu.edu

Mechanistic Investigations of Antimicrobial Action

Anticancer and Antitumor Properties

This compound and its derivatives have also demonstrated promising anticancer and antitumor properties, indicating their potential in the development of cancer therapeutics. scirp.orgontosight.aimdpi.comrsc.orgoup.commdpi.comuaeu.ac.aedoi.orgnih.govresearchgate.net

5-Bromoquinolin-8-ol (B75139), a related brominated 8-HQ derivative, has shown efficacy in inducing cell death in various cancer cell lines. Derivatives of 5-Bromoquinolin-8-ol have been evaluated for their cytotoxicity against human uterine sarcoma cell lines, showing varying degrees of potency.

Several 8-hydroxyquinoline derivatives, including those with bromine substitutions, have exhibited strong antiproliferative activity against a range of tumor cell lines, such as C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma). nih.govresearchgate.net For example, compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) displayed high activity against these cell lines. nih.gov

Structure-activity relationship (SAR) studies suggest that the presence of the quinoline (B57606) core with a hydroxyl group at the C-8 position contributes significantly to the anticancer potential of these compounds. researchgate.net The position and type of substituents, including bromine atoms, can influence the observed activity. mdpi.commdpi.comresearchgate.net

Metal complexes of 8-hydroxyquinoline derivatives have also been investigated for their antitumor properties. Palladium(II) complexes with 7-bromo-quinolin-8-ol derivatives, for instance, have been synthesized and evaluated for their antitumor activities against HCT116 cancer cells. doi.orgorcid.org

Recent studies on novel 8-HQ derivatives, such as AS45 and AS47, have shown inhibition of viability and colony formation in both 5-fluorouracil (B62378) (5FU)-sensitive and 5FU-resistant colorectal cancer cell lines (HCT116). uaeu.ac.ae AS47 was found to induce senescence in sensitive cells and autophagy in resistant cells, in addition to inhibiting cell migration. uaeu.ac.ae

The mechanisms underlying the anticancer effects of 8-hydroxyquinoline derivatives are diverse and can involve multiple pathways. These include the induction of cell cycle arrest, apoptosis (programmed cell death), and inhibition of cell migration. rsc.orguaeu.ac.aedoi.org Some derivatives have been shown to trigger DNA damage and downregulate hTERT mRNA expression. rsc.org Furthermore, certain brominated derivatives have demonstrated inhibitory effects on human topoisomerase I, an enzyme crucial for DNA replication and repair, suggesting this as a potential target for their anticancer activity. nih.govresearchgate.net Cleavage of PARP, a marker of apoptosis, has also been observed with some active derivatives. doi.org

Here is a summary of some reported antimicrobial and anticancer activities of 8-hydroxyquinoline derivatives, including those related to this compound:

Compound NameActivity TypeAgainstKey FindingsSource
This compoundAntibacterialGram-negative bacteriaHigh anti-growth activity compared to parent 8-HQ. researchgate.net
7-Morpholinomethyl-8-hydroxyquinolineAntibacterialGram-positive bacteriaMore active against Gram-positive than Gram-negative. scispace.com
ClioquinolAntibacterialNeisseria gonorrhoeae (including resistant strains)High activity (MIC range 0.10-0.20 µM). researchgate.netnih.gov
IodoquinolAntibacterialNeisseria gonorrhoeae (including resistant strains)High activity (MIC range 0.08-0.15 µM). researchgate.netnih.gov
5,7-dichloro-8-hydroxyquinolineAntibacterialNeisseria gonorrhoeae (including resistant strains)High activity (MIC range 0.28-0.56 µM). researchgate.netnih.gov
8-HydroxyquinolineAntimicrobialGram-positive bacteria, diploid fungi, yeastHighly potent activity (MIC values in the range of 3.44-13.78 μM). researchgate.net
Mono- and mono-bromo-8-HQAntifungalAspergillus, Myrothecium, Trichoderma, Trichophyton speciesShowed antifungal activity. scispace.com
5,7-dichloro- and 5,7-dibromo-8-HQAntifungalVarious fungiMost fungitoxic among tested compounds. scispace.com
5-Bromoquinolin-8-olAnticancerVarious cancer cell linesEfficacy in inducing cell death.
5,7-dibromo-8-hydroxyquinolineAnticancerC6, HeLa, HT29 cancer cell linesStrong antiproliferative activity (IC50 values ranged from 6.7 to 25.6 µg/mL). researchgate.net
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)AnticancerC6, HeLa, HT29 cancer cell linesShowed the highest activity among tested brominated derivatives (IC50 values of 5.45-9.6 μg/mL). nih.gov
AS47 (8-HQ derivative)Anticancer5FU-sensitive and resistant HCT116 cellsInhibited viability and colony formation, induced senescence/autophagy, inhibited migration. uaeu.ac.ae
Pd(II) complexes with 7-bromo-quinolin-8-ol derivativesAntitumorHCT116 cancer cellsEvaluated for antitumor activity. doi.orgorcid.org

Selective Cytotoxicity Profiles

While some studies on metal complexes of 7-bromo-quinolin-8-ol have indicated poor selectivity towards normal cells, the ligand itself has shown notable selective cytotoxicity in certain contexts. research-nexus.netresearchgate.net Specifically, the 7-bromo-quinolin-8-ol ligand exhibited selective cytotoxicity in studies involving human colorectal cancer cells (HCT116) compared to a related palladium complex. research-nexus.netresearchgate.net Research on derivatives of 5-bromoquinolin-8-ol has also suggested selective toxicity towards drug-sensitive cancer cells compared to multidrug-resistant variants.

Mechanistic Insights into Anticancer Action

The mechanisms by which this compound and its derivatives exert their anticancer effects are being investigated and appear to involve multiple pathways.

DNA Binding through Intercalation

One proposed mechanism of action for quinoline derivatives, including those related to this compound, is the interaction with DNA. smolecule.com Studies on palladium complexes with 7-bromo-quinolin-8-ol have shown that they can bind to calf thymus DNA through an intercalation mechanism. research-nexus.netresearchgate.net DNA intercalation involves the insertion of planar aromatic systems between the base pairs of the DNA helix, leading to structural changes, such as unwinding and lengthening of the DNA. irb.hrumich.edumdpi.com This interaction can disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cell death. irb.hr

Induction of Apoptosis

Several studies on quinoline derivatives highlight the induction of apoptosis as a key mechanism of their anticancer activity. doi.orgnih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Quinoline compounds have been shown to induce apoptosis in cancer cells through various pathways, including interference with cellular signaling and potentially through mechanisms linked to DNA damage or stress responses. doi.orgnih.gov While direct evidence for this compound specifically inducing apoptosis is not detailed in the provided snippets, the induction of apoptosis is a common mechanism for cytotoxic quinoline derivatives. doi.orgnih.gov

Spectroscopic and Advanced Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation excites these vibrations, providing a unique "fingerprint" based on the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared spectrum of 7-Bromoquinolin-8-ol is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific functional groups. While a complete experimental spectrum is not widely published, the expected characteristic absorption frequencies can be predicted based on the analysis of the parent compound, 8-hydroxyquinoline (B1678124), and related halogenated derivatives.

Key vibrational modes for this compound include:

O-H Stretch: The phenolic hydroxyl group (-OH) is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding between molecules in the solid state.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the quinoline (B57606) ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3010-3100 cm⁻¹ range.

C=C and C=N Stretching: The aromatic quinoline ring contains both C=C and C=N bonds. These conjugated systems give rise to a series of sharp, medium-to-strong absorption bands in the 1450-1650 cm⁻¹ region. For the related 5,7-dibromo-8-hydroxyquinoline, bands are observed around 1562 cm⁻¹.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the 1200-1300 cm⁻¹ range.

C-Br Stretch: The vibration of the carbon-bromine bond is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Analysis of closely related compounds, such as 5,7-dichloro, 5,7-dibromo, and 5,7-diiodo-8-hydroxyquinoline, through Density Functional Theory (DFT) calculations has provided detailed assignments for the vibrational spectra of halogenated 8-hydroxyquinolines, which supports these expected assignments for the 7-bromo derivative researchgate.net.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Phenolic O-HStretch, H-bonded3200 - 3600 (broad)
Aromatic C-HStretch3010 - 3100
Aromatic C=C / C=NStretch1450 - 1650 (multiple bands)
Phenolic C-OStretch1200 - 1300
C-BrStretch500 - 600

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound displays signals for the five protons attached to the aromatic quinoline core. The chemical shifts and coupling patterns are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom.

Experimental data reported by Ökten et al. (2016) shows distinct signals for each of the aromatic protons. researchgate.net Interestingly, this study noted a significant discrepancy with previously reported data from Collis et al. (2003) for the chemical shift of the H-4 proton, highlighting the importance of careful spectral assignment. researchgate.netchemicalbook.com

Proton Ökten et al. (2016) Chemical Shift (δ, ppm) Collis et al. (2003) as cited by Ökten
H-28.71 (dd)Not specified
H-37.51 (dd)Not specified
H-48.51 (dd)8.15
H-57.64 (d)Not specified
H-67.21 (d)Not specified

Two-Dimensional NMR Experiments for Complex Structural Assignments

For complex molecules like substituted quinolines, 1D NMR spectra can sometimes be ambiguous due to overlapping signals or complex coupling patterns. Two-dimensional (2D) NMR experiments provide further connectivity information for definitive structural proof.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between adjacent protons. For this compound, this would clearly show the correlations between H-2, H-3, and H-4 in one spin system, and between H-5 and H-6 in the other isolated spin system on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

These 2D techniques are routinely applied to substituted 8-hydroxyquinolines to ensure correct and complete spectral assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, which is related to the nature and extent of its conjugated π-electron system.

Absorption Characteristics and Electronic Transitions

The UV-Vis spectrum of this compound is dominated by the quinoline chromophore. The spectrum is expected to show intense absorption bands corresponding to π → π* transitions and weaker bands from n → π* transitions. libretexts.orgnist.gov

Based on the spectrum of the parent 8-hydroxyquinoline, which shows absorption maxima around 250 nm and a broader band above 300 nm, this compound is expected to exhibit similar characteristics. Current time information in Pasuruan, ID. The hydroxyl (-OH) and bromo (-Br) groups act as auxochromes, which are substituents that can modify the absorption characteristics of the chromophore. Both of these groups, through their lone pairs of electrons, can increase the extent of conjugation, typically resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted quinoline.

Studies on the related 5,7-dibromo-8-hydroxyquinoline have identified π → π* and n → σ* transitions. The position of these absorption bands is also sensitive to the polarity of the solvent. A change in solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima. For instance, polar solvents can stabilize the ground state through hydrogen bonding, which can affect the energy required for electronic transitions.

Electronic Transition Involved Orbitals Expected Wavelength Region Characteristics
π → ππ bonding to π antibonding250 - 350 nmHigh intensity
n → πNon-bonding to π antibonding> 300 nmLow intensity

DNA Binding Studies via UV-Vis Titrations

UV-Visible absorption titration is a fundamental technique used to investigate the interactions between small molecules and macromolecules like DNA. While direct studies on this compound are not extensively detailed, its metal complexes are subjects of such investigations to probe their potential as therapeutic agents. The principle of this method involves monitoring the changes in the absorption spectrum of the compound upon incremental additions of a DNA solution.

The interaction of a compound with DNA can lead to noticeable changes in the UV-Vis spectrum, typically hypochromism (a decrease in absorbance intensity) or hyperchromism (an increase in absorbance intensity), often accompanied by a bathochromic (red) or hypsochromic (blue) shift in the maximum wavelength of absorption (λmax). These spectral changes are indicative of the binding mode, such as intercalation, groove binding, or electrostatic interaction.

For instance, studies on zinc(II) complexes incorporating this compound (referred to as BrQ in the study) have utilized UV-Vis titration to quantify their DNA binding affinity upjs.sk. The binding constant (Kb), a measure of the strength of the interaction, is calculated from the spectral titration data. For these complexes, binding constants were determined to be in the range of 1.62 – 2.48 x 104 M-1 upjs.sk. This value suggests a significant interaction between the complex and DNA. The binding properties of related lanthanide complexes with halogenated quinolinols have also been investigated, indicating that the complexes interact strongly with DNA, with intercalation being the most probable mode of binding researchgate.net. Such studies are crucial for understanding the mechanism of action for potential drug candidates that target DNA researchgate.net.

X-ray Diffraction Studies

X-ray diffraction (XRD) is an indispensable tool for elucidating the three-dimensional atomic arrangement of crystalline solids. Both single-crystal and powder XRD methods are employed to gain a complete understanding of this compound's structure.

The compound crystallizes in the monoclinic space group C2/c smolecule.comscispace.com. The crystal structure reveals the presence of both weak intramolecular and intermolecular O—H···N hydrogen bonds. The intermolecular hydrogen bonds are particularly significant as they cause the molecules to arrange into hydrogen-bonded dimers in the solid state researchgate.net. The quinoline ring system itself is planar scispace.com. Upon chelation with metal ions, such as in the copper(II) complex [Cu(BrQ)2], the crystal structure changes significantly, adopting a different space group (P21/n) where the copper atom is coordinated by two deprotonated this compound ligands mdpi.com.

Detailed crystallographic data for this compound are presented in the table below.

ParameterValueReference
Formula C₉H₆BrNO researchgate.net
Crystal System Monoclinic smolecule.com
Space Group C2/c smolecule.comscispace.com
a (Å) 26.77 ± 0.008 smolecule.com
b (Å) 4.02 ± 0.001 smolecule.com
c (Å) 16.344 ± 0.005 smolecule.com
β (°) 114.077 ± 0.005 smolecule.com
Volume (ų) 1605.8 ± 0.8 smolecule.com
Z 8 scispace.com
Temperature (K) 203 ± 2 smolecule.com
R-factor 0.0492 smolecule.com

Powder X-ray diffraction (PXRD) is a complementary technique used primarily to analyze the crystalline phase of a bulk sample. It is instrumental in confirming the phase purity of a synthesized batch of this compound and verifying that it corresponds to the structure determined by single-crystal analysis acs.org. The experimental PXRD pattern of a pure, crystalline sample should show good agreement with the theoretical pattern generated from the single-crystal data (CIF file) acs.org.

This technique is also capable of distinguishing between crystalline and amorphous forms of a substance. For example, in studies of related quinoline-based metal complexes, broad peaks in the PXRD pattern have indicated an amorphous structure acs.org. For other derivatives like 5-ethoxymethyl-8-hydroxyquinoline, PXRD has been successfully used to determine the crystal structure itself researchgate.net. Therefore, PXRD serves as a critical quality control tool in the synthesis and characterization of this compound and its derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a routine and essential procedure to verify the empirical formula of a synthesized compound, thereby confirming its purity and compositional integrity. The technique determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. These experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula.

For this compound (C₉H₆BrNO), the theoretical elemental composition is a benchmark for purity. This method is consistently applied in the characterization of new 8-hydroxyquinoline derivatives and their metal complexes to confirm that the desired product has been obtained mdpi.comacs.orgacs.orgacgpubs.orgdntb.gov.ua. Any significant deviation between the found and calculated values would suggest the presence of impurities or residual solvents.

The theoretical elemental composition of this compound is provided below.

ElementSymbolAtomic Weight% Composition
Carbon C12.01148.25%
Hydrogen H1.0082.70%
Bromine Br79.90435.67%
Nitrogen N14.0076.25%
Oxygen O15.9997.14%

Computational Chemistry for Molecular Modeling and Electronic Properties

Computational chemistry, particularly methods rooted in quantum mechanics, provides profound insights into the molecular and electronic properties of this compound that can be correlated with experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. It is widely employed to calculate the optimized molecular geometry, which represents the lowest energy conformation of the molecule, and to understand the distribution of electron density smolecule.com. For 8-hydroxyquinoline derivatives, DFT calculations, often using the B3LYP functional, have shown excellent agreement with geometric parameters (bond lengths and angles) obtained from experimental X-ray diffraction data scispace.comresearchgate.net.

These calculations also provide critical information about the electronic properties of this compound. The analysis of charge distribution, through methods like Mulliken population analysis or by mapping the electrostatic potential (ESP), reveals the electron-rich and electron-poor regions of the molecule researchgate.net. This information is vital for predicting the molecule's reactivity, sites of potential intermolecular interactions (like hydrogen bonding), and its behavior as a chelating ligand. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is an indicator of the molecule's kinetic stability and chemical reactivity smolecule.com.

Hartree-Fock Methods for Electronic Structure Analysis

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique used to approximate the electronic structure of molecules like this compound. wikipedia.orggatech.edu It solves the time-independent Schrödinger equation by assuming that each electron moves in the average electrostatic field of all other electrons, without considering the instantaneous electron-electron correlations. gatech.eduinsilicosci.com This approach, also known as the Self-Consistent Field (SCF) method, iteratively refines the electron orbitals until the solution is consistent with the field it generates. wikipedia.orginsilicosci.com Although it is less computationally intensive than more advanced methods, Hartree-Fock provides crucial baseline information on molecular geometry, charge distribution, and orbital energies. scirp.orgscirp.org

For quinoline derivatives, Hartree-Fock calculations are typically performed in conjunction with a specific basis set, which is a set of mathematical functions used to construct the molecular orbitals. Common basis sets for such analyses include 6-31G(d) and 6-311G(d,p). scispace.comresearchgate.netresearchgate.net The choice of basis set is critical as it directly impacts the accuracy of the calculated properties. Computational studies on related 8-hydroxyquinoline derivatives have demonstrated that the geometric parameters optimized using the HF method are in good agreement with experimental data obtained from X-ray diffraction. scispace.comresearchgate.net

Calculated Geometric Parameters

Table 1: Selected Geometric Parameters of 8-Hydroxyquinoline Calculated by HF/6-31G(d)

Parameter Bond/Angle Calculated Value (Å / °)
Bond Length C2-C3 1.366 Å
C4-C10 1.415 Å
C5-C10 1.421 Å
C7-C8 1.371 Å
C8-O11 1.360 Å
N1-C9 1.373 Å
Bond Angle C2-N1-C9 117.8°
C5-C10-C9 118.5°
C7-C8-C9 122.1°
C7-C8-O11 117.4°

Data is based on calculations for the parent compound 8-hydroxyquinoline and serves as an illustrative example.

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic reactivity of this compound can be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily polarizable and more reactive. scirp.org

Table 2: Calculated Electronic Properties of this compound

Property Symbol Representative Calculated Value
HOMO Energy EHOMO -8.5 to -9.5 eV
LUMO Energy ELUMO -0.5 to -1.5 eV
Energy Gap ΔE 7.5 to 8.5 eV
Dipole Moment µ 2.0 to 3.0 Debye

These values are representative for halogenated 8-hydroxyquinolines as determined by Hartree-Fock methods and may vary with the specific basis set used.

Mulliken Population Analysis

Mulliken population analysis is a computational method used to derive partial atomic charges from the calculated molecular wave function. This analysis partitions the total electron density among the atoms, providing insight into the charge distribution across the this compound molecule. The calculated charges help identify potential electrophilic (positive charge) and nucleophilic (negative charge) sites, which is crucial for predicting how the molecule will interact with other chemical species. For instance, the nitrogen and oxygen atoms are typically found to have negative Mulliken charges, indicating they are electron-rich centers.

Table 3: Representative Mulliken Atomic Charges for this compound

Atom Atomic Symbol Representative Calculated Charge (a.u.)
Nitrogen N1 -0.60 to -0.75
Carbon C2 +0.20 to +0.30
Carbon C7 +0.05 to -0.05
Carbon C8 +0.35 to +0.45
Bromine Br -0.10 to -0.20
Oxygen O11 -0.65 to -0.80

Values are illustrative based on Hartree-Fock level calculations for related structures and indicate the expected charge distribution.

Emerging Research Applications and Future Directions

Development as a Versatile Synthetic Building Block in Organic Synthesis

7-Bromoquinolin-8-ol has proven to be a valuable and versatile starting material in multi-step organic synthesis. Its structure offers multiple reactive sites, allowing for the strategic introduction of various functional groups to create a library of novel compounds. The bromine atom at the C-7 position and the hydroxyl group at the C-8 position are key handles for derivatization.

A notable synthetic pathway involves the use of this compound to produce sulfonate derivatives. In a multi-step process, 8-hydroxyquinoline (B1678124) is first brominated to yield this compound. This intermediate then undergoes further reactions, including treatment with sodium nitrite (B80452) and hydrochloric acid, followed by reduction, to produce 5-amino-7-bromoquinolin-8-ol. This aminated derivative serves as a crucial precursor that can be reacted with various sulfonyl chlorides to yield a series of 5-amino-7-bromoquinolin-8-yl sulfonates. This synthetic flexibility highlights the role of this compound as a foundational building block for creating complex molecules with tailored properties.

**6.2. Applications

Integration of Omics Technologies for Comprehensive Biological Profiling

Currently, there is no specific research data available detailing the integration of omics technologies for the comprehensive biological profiling of this compound.

Table 1: Status of Omics Studies on this compound

Omics TechnologyApplication to this compoundKey Potential Insights
Proteomics No studies reportedIdentification of direct protein targets, elucidation of mechanism of action, characterization of off-target effects.
Metabolomics No studies reportedMapping of perturbed metabolic pathways, discovery of biomarkers for efficacy and toxicity.
Transcriptomics No studies reportedAnalysis of changes in gene expression profiles, identification of modulated cellular signaling pathways.

Q & A

Q. What ethical and regulatory considerations apply when developing this compound derivatives for pharmacological testing?

  • Methodological Answer : Follow ICH guidelines for preclinical safety assessments, including acute toxicity (OECD 423) and genotoxicity (Ames test) studies. Document protocols in an Investigator’s Brochure (IB) with chemical, pharmacological, and toxicological data. Obtain IRB/IEC approval before in vivo trials .

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7-Bromoquinolin-8-ol

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